

Technical Guide: 2-Ethyl-6-methylaniline-d13

(CAS: 1219794-93-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-6-methylaniline-d13

Cat. No.: B567785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-methylaniline-d13 is the deuterated analog of 2-Ethyl-6-methylaniline (EMA). Due to the kinetic isotope effect, deuteration can alter the pharmacokinetic and metabolic profiles of drug candidates, making isotopically labeled compounds like **2-Ethyl-6-methylaniline-d13** valuable tools in drug development.^[1] Primarily, it serves as a highly effective internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use is particularly relevant in pharmacokinetic studies and for monitoring the metabolism of pharmaceuticals and agricultural chemicals where 2-Ethyl-6-methylaniline is a known metabolite, such as the herbicide acetochlor.^{[2][3][4]}

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 2-Ethyl-6-methylaniline are presented below.

Property	2-Ethyl-6-methylaniline-d13	2-Ethyl-6-methylaniline
CAS Number	1219794-93-0[5]	24549-06-2[6]
Molecular Formula	C ₉ D ₁₃ N[1]	C ₉ H ₁₃ N[6]
Molecular Weight	148.29 g/mol [1]	135.21 g/mol [6]
Appearance	Liquid[1]	Clear liquid with a pungent odor[6]
Boiling Point	Not available	231 °C[6]
Melting Point	Not available	-33 °C[6]
Density	Not available	0.968 g/mL at 25 °C[6]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Ethyl-6-methylaniline-d13** is not readily available in the searched literature, a general and versatile method for the synthesis of selectively deuterated amines has been described. This process typically involves the reductive deuteration of ynamides using deuterated reagents. A potential synthetic approach could involve the ortho-alkylation of deuterated o-toluidine with a deuterated ethylating agent in the presence of a suitable catalyst.

Analytical Applications and Experimental Protocols

2-Ethyl-6-methylaniline-d13 is an ideal internal standard for the quantification of its non-deuterated analog, a key metabolite of the herbicide acetochlor. Below are detailed experimental protocols adapted from established methods for the analysis of 2-Ethyl-6-methylaniline (EMA), where the deuterated standard would be incorporated.

Experimental Protocol: Quantification of 2-Ethyl-6-methylaniline in Urine via GC-MS

This protocol is adapted from a method for analyzing urinary metabolites of acetochlor.[3]

1. Sample Preparation and Hydrolysis:

- To 3 mL of a urine sample, add a known concentration of **2-Ethyl-6-methylaniline-d13** as an internal standard.
- Perform acid hydrolysis of the urine sample to convert acetochlor metabolites to EMA.
- Neutralize the mixture.

2. Extraction:

- Add 1.5 mL of dichloromethane to the neutralized sample.
- Shake vigorously for 5 minutes.
- Centrifuge at 5000 rpm for 5 minutes to separate the layers.
- Repeat the extraction step twice and combine the organic layers.

3. Concentration and Analysis:

- Concentrate the extracted solution to 300 μ L under a gentle stream of nitrogen. Avoid complete dryness due to the volatility of EMA.[\[3\]](#)
- Inject 300 μ L of the concentrated solution into the GC-MS system.

GC-MS Conditions:

- Column: DB-200 (30 m length x 250 μ m id x 0.25 μ m film thickness)[\[3\]](#)
- Injection Mode: Splitless[\[3\]](#)
- Inlet Temperature: 250 °C[\[3\]](#)
- Oven Temperature Program:
 - Initial temperature: 70 °C for 2 minutes
 - Ramp 1: 20 °C/min to 100 °C

- Ramp 2: 5 °C/min to 130 °C
- Ramp 3: 20 °C/min to 200 °C
- Post-run: 250 °C for 2 minutes[3]

Experimental Protocol: Quantification of 2-Ethyl-6-methylaniline in Agricultural Products via LC-MS/MS

This protocol is based on a method for the determination of acetochlor and its metabolites in crops.[2][4]

1. Extraction:

- Homogenize 10.0 g of the sample (e.g., grains, legumes) with 100 mL of methanol.
- Filter the homogenate under suction.
- Re-extract the residue with 50 mL of methanol and combine the filtrates.
- Add a known concentration of **2-Ethyl-6-methylaniline-d13** as an internal standard.
- Adjust the final volume to 200 mL with methanol.
- Take a 20 mL aliquot and concentrate at below 40 °C to remove the solvent.

2. Conversion to EMA:

- Dissolve the residue in 4 mL of methanol.
- Add 4 mL of 50% sodium hydroxide solution while cooling on ice.
- Seal the vessel and heat at 120 °C for 4 hours to convert acetochlor metabolites to EMA.[2][4]
- Cool the reaction vessel and add the solution to 30 mL of ice-cooled water.

3. Clean-up:

- Use a quaternary ammonium group-modified divinylbenzene-N-vinylpyrrolidone copolymer cartridge for solid-phase extraction (SPE) clean-up.[2][4]

4. LC-MS/MS Analysis:

- Analyze the cleaned-up sample using an LC-MS/MS system.
- Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[2][4]
- Column: Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 μ m) or equivalent[7]
- Ion Mode: Positive Electrospray Ionization (ESI+)
- Precursor Ion (for EMA): m/z 136.1121 [M+H]⁺[7]
- Product Ions: Monitor for characteristic product ions of EMA.

Metabolism

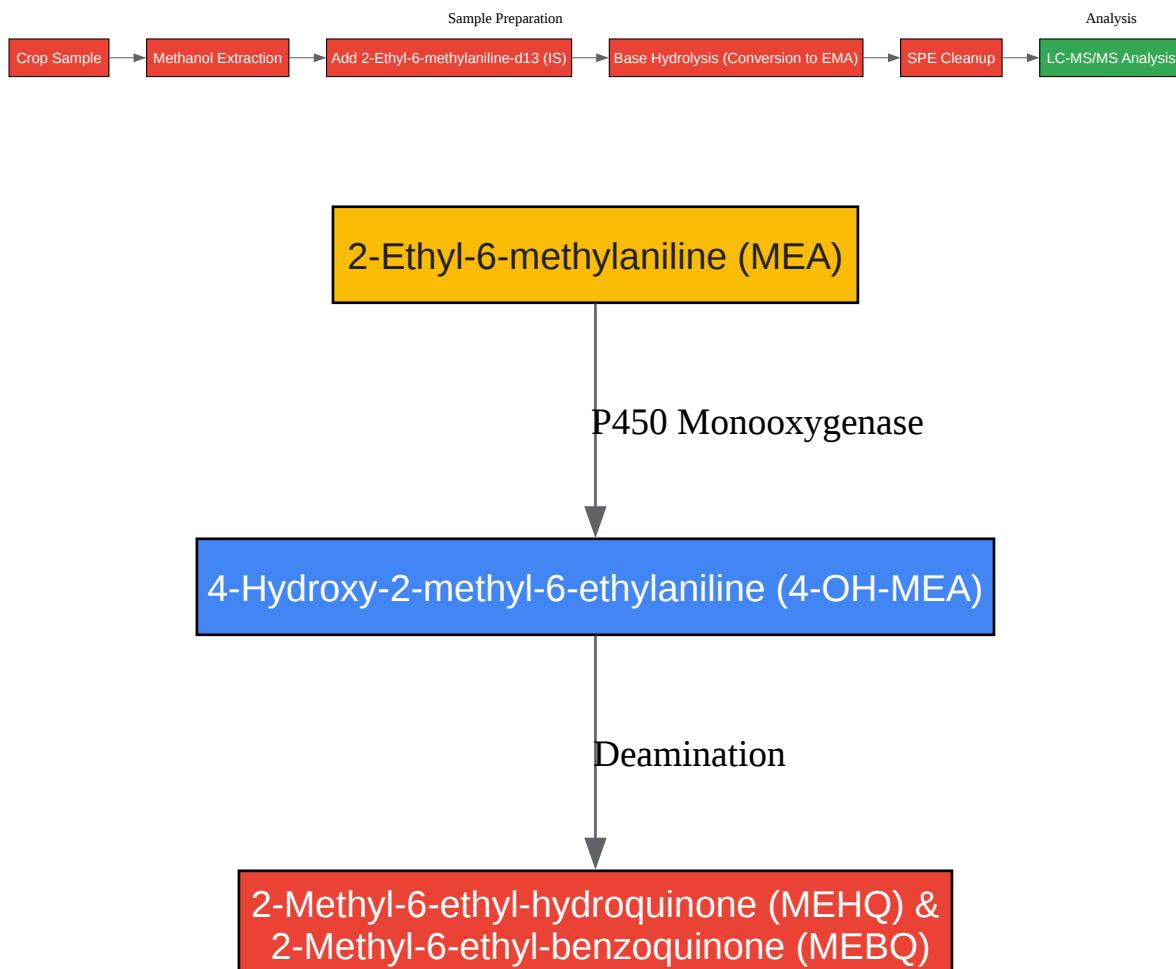
While specific *in vivo* metabolism studies for **2-Ethyl-6-methylaniline-d13** were not identified, the metabolism of its non-deuterated analog has been investigated, particularly in the context of microbial degradation of herbicides.

Microbial Degradation Pathway of 2-Ethyl-6-methylaniline


Sphingobium sp. strain MEA3-1 is capable of utilizing 2-Ethyl-6-methylaniline (MEA) as a sole carbon and energy source. The proposed metabolic pathway involves the oxidation of MEA by a P450 monooxygenase system to form 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA). This intermediate can then be deaminated to 2-methyl-6-ethyl-hydroquinone (MEHQ) and 2-methyl-6-ethyl-benzoquinone (MEBQ).[8]

Potential Mammalian Metabolism

Studies on structurally similar compounds, such as 2,6-dimethylaniline in rats and dogs, suggest that the primary route of metabolism in mammals is likely hydroxylation of the aromatic ring.[9] For 2,6-dimethylaniline, the major metabolite in both species was 4-hydroxy-2,6-dimethylaniline.[9] By analogy, a probable major metabolite of 2-Ethyl-6-methylaniline in


mammals would be 4-hydroxy-2-ethyl-6-methylaniline. Further metabolism could involve conjugation reactions. The deuteration in **2-Ethyl-6-methylaniline-d13** may alter the rate and regioselectivity of these metabolic transformations.

Visualizations

[Click to download full resolution via product page](#)

Caption: GC-MS analytical workflow for 2-Ethyl-6-methylaniline.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caa.go.jp [caa.go.jp]

- 3. Air, Dermal, and Urinary Metabolite Levels of Backpack and Tractor Sprayers Using the Herbicide Acetochlor in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethyl-6-methylaniline-d13 | LGC Standards [lgcstandards.com]
- 6. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Ethyl-6-methylaniline-d13 (CAS: 1219794-93-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b567785#2-ethyl-6-methylaniline-d13-cas-number\]](https://www.benchchem.com/product/b567785#2-ethyl-6-methylaniline-d13-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

